molecular formula C37H56O14 B14088214 Subalpinoside

Subalpinoside

Cat. No.: B14088214
M. Wt: 724.8 g/mol
InChI Key: YZMYUSLXATVAEH-SWBQRIFJSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthetic routes and industrial production methods for Subalpinoside are not extensively documented in the available literature. general organic synthesis techniques involving esterification, hydroxylation, and ring-closing reactions are likely employed. The compound is typically stored as a powder at -20°C for up to three years or in solution at -80°C for up to one year .

Chemical Reactions Analysis

Subalpinoside undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: Ester functionalities can be reduced to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester sites.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions but generally involve modifications to the hydroxyl and ester groups .

Scientific Research Applications

Subalpinoside is utilized in various scientific research applications, including:

    Chemistry: Used as a model compound for studying complex organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, although it is not yet approved for clinical use.

    Industry: Employed in the development of new materials and chemical processes

Mechanism of Action

The exact mechanism of action of Subalpinoside is not well-documented. it is believed to interact with various molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate its precise mechanism of action .

Comparison with Similar Compounds

Subalpinoside can be compared to other similar compounds, such as:

    Ginsenosides: Similar in structure and biological activity.

    Saponins: Share similar chemical functionalities and are used in similar research applications.

What sets this compound apart is its unique combination of multiple hydroxyl groups, ester functionalities, and complex ring systems, which contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C37H56O14

Molecular Weight

724.8 g/mol

IUPAC Name

[(3S,5R,8R,10S,13R,14S,16S,17R)-14-hydroxy-3-[4-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate

InChI

InChI=1S/C37H56O14/c1-17-33(51-34-32(44)31(43)30(42)26(15-38)50-34)24(40)13-28(47-17)49-21-7-9-35(3)20(12-21)5-6-23-22(35)8-10-36(4)29(19-11-27(41)46-16-19)25(48-18(2)39)14-37(23,36)45/h11,17,20-26,28-34,38,40,42-45H,5-10,12-16H2,1-4H3/t17?,20-,21+,22?,23-,24?,25+,26-,28?,29+,30-,31+,32-,33?,34+,35+,36-,37+/m1/s1

InChI Key

YZMYUSLXATVAEH-SWBQRIFJSA-N

Isomeric SMILES

CC1C(C(CC(O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4C3CC[C@]5([C@@]4(C[C@@H]([C@@H]5C6=CC(=O)OC6)OC(=O)C)O)C)C)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)OC(=O)C)O)C)C)O)OC7C(C(C(C(O7)CO)O)O)O

Origin of Product

United States

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